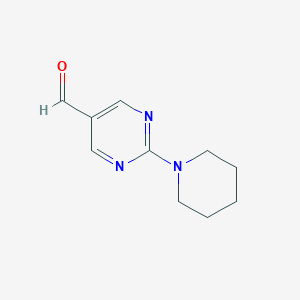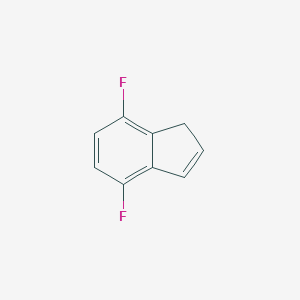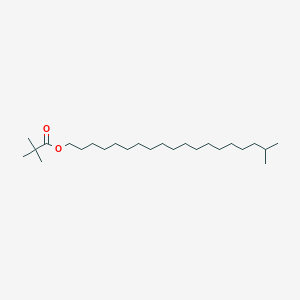
18-Methylnonadecyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Methylnonadecyl 2,2-dimethylpropanoate (MNDDP) is a synthetic compound that has shown promising results in scientific research applications. MNDDP is a derivative of the natural fatty acid, oleic acid, and has been synthesized using various methods.
作用机制
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to modulate the activity of various enzymes involved in lipid metabolism and cell signaling.
Biochemical and Physiological Effects
18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of oxidative stress, and the inhibition of inflammation. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol and decrease the levels of low-density lipoprotein (LDL) cholesterol in animal models. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in animal models of inflammation.
实验室实验的优点和局限性
18-Methylnonadecyl 2,2-dimethylpropanoate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have low toxicity in animal models, and its stability has been demonstrated under various conditions. 18-Methylnonadecyl 2,2-dimethylpropanoate can be synthesized using various methods, and the synthesis method can be optimized to achieve high yields and purity. However, 18-Methylnonadecyl 2,2-dimethylpropanoate also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. 18-Methylnonadecyl 2,2-dimethylpropanoate has limited solubility in water, which can limit its use in certain experiments. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate may have off-target effects due to its modulation of various signaling pathways.
未来方向
18-Methylnonadecyl 2,2-dimethylpropanoate has shown promising results in various scientific research applications, and there are several future directions for its development. One future direction is the optimization of the synthesis method to achieve higher yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate. Another future direction is the investigation of the potential therapeutic applications of 18-Methylnonadecyl 2,2-dimethylpropanoate, including as a neuroprotective agent and a potential therapeutic agent for cancer. Further studies are also needed to elucidate the mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate and its potential off-target effects. Overall, 18-Methylnonadecyl 2,2-dimethylpropanoate is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
合成方法
18-Methylnonadecyl 2,2-dimethylpropanoate has been synthesized using various methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. The most commonly used method is esterification, which involves the reaction between oleic acid and 2,2-dimethylpropanol in the presence of an acid catalyst. This method has been optimized to achieve high yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate.
科学研究应用
18-Methylnonadecyl 2,2-dimethylpropanoate has shown potential in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential therapeutic agent for cancer. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
CAS 编号 |
125496-22-2 |
|---|---|
产品名称 |
18-Methylnonadecyl 2,2-dimethylpropanoate |
分子式 |
C25H50O2 |
分子量 |
382.7 g/mol |
IUPAC 名称 |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI 键 |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
其他 CAS 编号 |
125496-22-2 |
Pictograms |
Irritant |
同义词 |
Propanoic acid, 2,2-dimethyl-, 18-methylnonadecyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



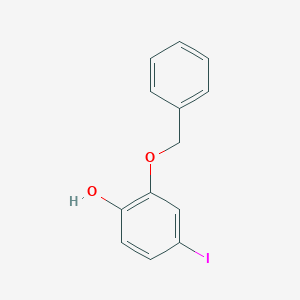

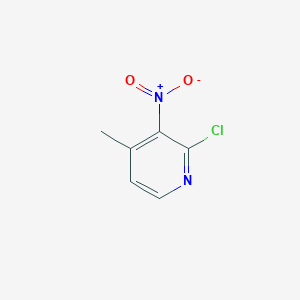

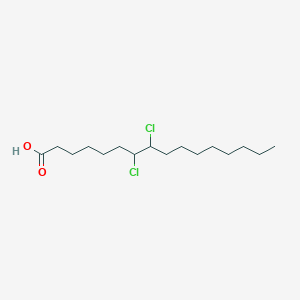
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
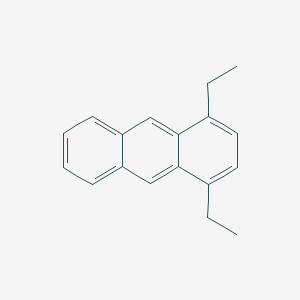
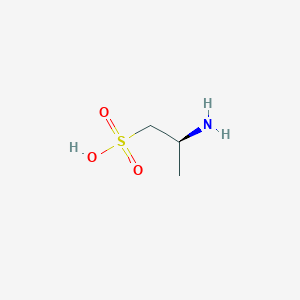
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
